

Technical Guide: NTFAPI (NOTA-FAPI-04)

Chemical Properties & Development Profile

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Compound of Interest

Compound Name: *Ntfapi*
CAS No.: 2374782-03-1
Cat. No.: B12396550

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CAS: 2374782-03-1 | Synonyms: NOTA-FAPI-4, **NTFAPI**^{[1][2][3]}

Executive Summary

NTFAPI (CAS 2374782-03-1), chemically known as NOTA-FAPI-04, is a specialized precursor used in the development of radiopharmaceuticals for positron emission tomography (PET).^{[1][2][3]} It represents a conjugation of the Fibroblast Activation Protein (FAP) inhibitor pharmacophore (based on the quinoline scaffold of FAPI-04) with the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator.^{[1][2]}

This molecule is engineered to target Cancer-Associated Fibroblasts (CAFs) within the tumor microenvironment (TME).^{[1][2]} Unlike metabolic tracers (e.g.,

F-FDG), **NTFAPI** targets the structural architecture of the tumor stroma, offering superior signal-to-noise ratios in cancers with high stromal content (e.g., pancreatic, breast, and colorectal cancers).^{[1][2]}

Key Application: Precursor for radiolabeling with Gallium-68 (

Ga), Aluminum-Fluoride-18 (Al

F), or Copper-64 (

Cu) for diagnostic imaging.^{[1][2]}

Chemical Identity & Physicochemical Profile^{[1][2][3]}

Core Chemical Data

Property	Specification
Chemical Name	(S)-2,2'-(7-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7-triazonane-1,4-diyl)diacetic acid
Molecular Formula	C H F N O
Molecular Weight	771.82 g/mol
Exact Mass	771.3516 Da
Appearance	White to off-white solid powder
Purity (HPLC)	95% (Research Grade), 98% (GMP Precursor)
Solubility	Soluble in DMSO (10 mg/mL), DMF; Sparingly soluble in water (pH dependent)
Storage	-20°C, desiccated, protected from light

Structural Logic

The molecule consists of three distinct functional domains:

- The Warhead (Pharmacophore): A quinoline-based moiety containing a 2-cyanopyrrolidine group.^{[1][2][4][5]} This acts as the inhibitor, binding with high affinity to the enzymatic pocket of FAP.^{[1][2]}
- The Linker: A piperazine-propyl chain that improves pharmacokinetic solubility and distances the bulky chelator from the binding site to prevent steric hindrance.^{[1][2]}
- The Chelator (NOTA): A macrocyclic cage designed to trap trivalent metals (like Ga) or metal-fluoride complexes (AlF) with high kinetic stability.^{[1][2]}

Mechanism of Action & Biological Context^{[1][2]}

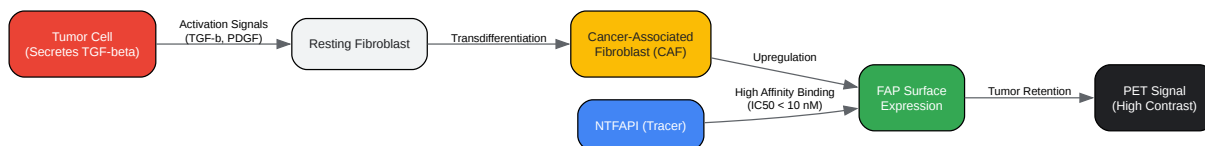
The Target: Fibroblast Activation Protein (FAP)

FAP is a type II transmembrane serine protease (dipeptidyl peptidase).^{[1][2]} While expression is low in healthy adult tissues, it is massively upregulated in Cancer-Associated Fibroblasts (CAFs).^{[1][2]} CAFs can constitute up to 90% of the tumor mass in desmoplastic tumors.^[1]

- Binding Mechanism: **NTFAPI** acts as an inhibitor.^{[1][2]} The nitrile group on the pyrrolidine ring forms a covalent (but reversible) bond with the active site serine of the FAP enzyme.^[1]
- Selectivity: The difluoro-substitution on the pyrrolidine ring enhances potency and selectivity for FAP over the homologous enzyme DPP4 (CD26), reducing off-target retention.^{[1][2]}

Signaling & Retention Pathway

The following diagram illustrates the recruitment of the tracer into the Tumor Microenvironment.^{[1][2]}



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Figure 1: Mechanism of **NTFAPI** accumulation in the tumor stroma.[1][2] The tracer targets the supporting architecture (CAFs) rather than the malignant cells directly.[1][2]

Experimental Protocols & Handling

Reconstitution & Storage (Self-Validating Protocol)

Objective: Create a stable stock solution for radiolabeling or in vitro assays.

- Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2] Water is not recommended for long-term storage due to potential hydrolysis of the nitrile group or ester linkages over time.[1][2]
- Concentration: Prepare a 1 mM to 10 mM stock.
 - Calculation: To prepare 1 mL of 10 mM stock, weigh 7.72 mg of **NTFAPI** and dissolve in 1 mL DMSO.[1][2]
- Validation Step: Visually inspect for clarity. Vortex for 30 seconds.[1][2] If particulates remain, sonicate for 5 minutes at ambient temperature.[1][2]
- Aliquot & Freeze: Aliquot into light-protective tubes (e.g., amber Eppendorf) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Radiolabeling Workflow (Example: Gallium-68)

Note: This is a generalized research protocol. Specific conditions depend on the generator and module used.

Materials:

- **NTFAPI Precursor** (20–50 μg)[1][2]

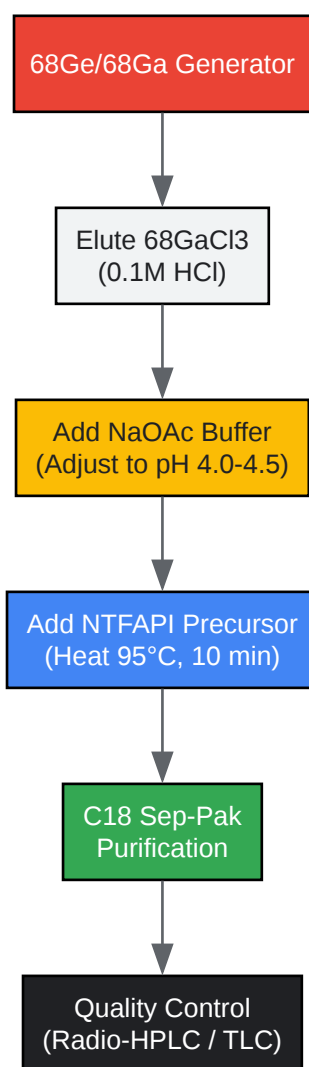
- GaCl₃

eluate (from

Ge/
Ga generator)[1][2]

- Sodium Acetate buffer (pH 4.0–4.5)[1][2]

Workflow Diagram:



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Figure 2: Standard workflow for labeling **NTFAPI** with Gallium-68.[1][2] The NOTA chelator allows for rapid complexation at moderate pH.[1]

In Vitro Binding Assay (Validation)

To verify the activity of **NTFAPI** (cold standard) or the radiolabeled complex:

- Cell Line: Use FAP-positive cell lines (e.g., U87-MG glioblastoma or transfected HEK-FAP cells).[1][2]
- Control: Use FAP-negative cells (e.g., wild-type HEK293) to confirm specificity.
- Method: Competitive binding assay using a known radioligand (if testing cold **NTFAPI**) or direct uptake (if testing radiolabeled **NTFAPI**).[1][2]
- Expectation: High uptake in FAP+ cells, blocked by excess cold FAPI-04 (IC typically < 10 nM).[1][2]

Safety & Toxicology

- Handling: **NTFAPI** is a bioactive chemical.[1][2][6] Standard PPE (gloves, lab coat, goggles) is mandatory.[1][2]
- Toxicity: As a research compound, full toxicology data is often limited.[1][2] However, quinoline-based FAP inhibitors generally show low toxicity in preclinical models.[1][2]
- Radiological Safety: When radiolabeled, standard radiation safety protocols (shielding, ALARA principles) apply.[1][2]
- Disposal: Dispose of as hazardous chemical waste.[1][2] If radiolabeled, follow decay-in-storage protocols before disposal.[1][2]

References

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